2-Methylbenzenesulfonohydrazide
Description
2-Methylbenzenesulfonohydrazide (CAS: Not explicitly listed in evidence) is a sulfonohydrazide derivative characterized by a methyl group at the 2-position of the benzene ring attached to a sulfonohydrazide functional group (-SO₂-NH-NH₂). For instance, it is utilized in palladium-catalyzed rearrangement reactions of N-tosylhydrazones and in synthesizing diabetic II inhibitors . Its reactivity stems from the nucleophilic hydrazine moiety and the electron-withdrawing sulfonyl group, enabling condensation with carbonyl compounds to form hydrazones, which are pivotal in medicinal and materials chemistry.
Properties
CAS No. |
18684-09-8 |
|---|---|
Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-methylbenzenesulfonohydrazide |
InChI |
InChI=1S/C7H10N2O2S/c1-6-4-2-3-5-7(6)12(10,11)9-8/h2-5,9H,8H2,1H3 |
InChI Key |
OCVODYGWTBCBRL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NN |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of sulfonohydrazides allows for tailored physicochemical and biological properties. Below is a comparative analysis of 2-methylbenzenesulfonohydrazide and related compounds:
Structural Modifications and Physical Properties
- Yield and Physical State : Derivatives with electron-withdrawing groups (e.g., fluoro in 2r ) often exhibit higher yields (67%) compared to sterically hindered trimethyl analogs (2q , 55%). The methyl-substituted parent compound typically exists as a liquid, whereas bulky substituents (e.g., trimethyl in 2q ) favor solid formation .
- Reactivity : Fluoro and chloro substituents enhance electrophilicity, improving condensation efficiency with aldehydes. For example, 2r (67% yield) outperforms 2q (55%) in Pd-catalyzed reactions due to reduced steric hindrance .
Spectroscopic and Crystallographic Data
- 1H/13C NMR: The methyl group in this compound resonates at δ 2.09 ppm (1H NMR) and δ 22.3 ppm (13C NMR), while fluorinated analogs show deshielded aromatic protons (e.g., δ 8.76 ppm for 2r) .
- Crystal Structures : Halogenated derivatives (e.g., 2r ) exhibit π-π stacking interactions, whereas benzothiazole-containing analogs (17 ) form intermolecular hydrogen bonds, influencing solubility and stability .
Key Research Findings
Synthetic Efficiency: Ultrasound-assisted methods (e.g., for benzohydrazides in ) could be adapted to improve yields of this compound derivatives, reducing reaction times .
Structure-Activity Relationships : Electron-withdrawing groups (e.g., -F, -Cl) enhance bioactivity, as seen in 2r (67% yield) and diabetic inhibitors from .
Thermal Stability : Solid derivatives like 2q (m.p. 120.6–121.4°C) are preferable for storage and handling, whereas liquid analogs require stabilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
